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Compound of Interest

Compound Name: Iodoethane-1,1-d2

Cat. No.: B1601439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Iodoethane-1,1-d2 (CH₃CD₂I), a deuterated isotopologue of iodoethane. Due to the limited

availability of experimental spectra for this specific compound, this document focuses on

predicted data derived from the known spectroscopic characteristics of its non-deuterated

counterpart, iodoethane (CH₃CH₂I). This guide is intended to serve as a valuable resource for

researchers in fields such as synthetic chemistry, pharmacology, and materials science who

may be working with or developing methods involving this isotopically labeled compound.

Predicted Spectroscopic Data
The introduction of two deuterium atoms at the C1 position of iodoethane is expected to

produce significant and predictable changes in its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) spectra. The following tables summarize the

predicted quantitative data for Iodoethane-1,1-d2.

Predicted ¹H NMR Data
The ¹H NMR spectrum of Iodoethane-1,1-d2 is expected to be significantly simplified

compared to that of iodoethane. The signal corresponding to the methylene protons will be

absent, and the methyl proton signal will appear as a singlet due to the absence of adjacent

protons for coupling.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.85 Singlet 3H CH₃

Predicted data is based on typical values for iodoethane.

Predicted ¹³C NMR Data
In the ¹³C NMR spectrum, the carbon atom bonded to the two deuterium atoms (CD₂) is

expected to exhibit a triplet multiplicity due to coupling with the deuterium nuclei (spin I = 1).

The chemical shifts are predicted to be similar to those of iodoethane.

Chemical Shift (δ) ppm Multiplicity Assignment

~20 Singlet CH₃

~ -1 Triplet CD₂I

Predicted data is based on typical values for iodoethane.

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of Iodoethane-1,1-d2 will be characterized by the appearance of C-D

stretching and bending vibrations, which occur at lower wavenumbers than the corresponding

C-H vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2970 C-H stretch CH₃

~2150-2260 C-D stretch CD₂

~1450 C-H bend CH₃

~1050 C-D bend CD₂

~500-600 C-I stretch C-I
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Predicted data is based on known vibrational frequencies of C-H and C-D bonds.

Predicted Mass Spectrometry Data
The mass spectrum of Iodoethane-1,1-d2 will show a molecular ion peak at m/z 158, which is

two mass units higher than that of iodoethane (m/z 156). The fragmentation pattern will also be

altered by the presence of deuterium.

m/z Predicted Fragment

158 [CH₃CD₂I]⁺ (Molecular Ion)

143 [CD₂I]⁺

127 [I]⁺

31 [CD₂H]⁺

29 [CH₃]⁺

These are predicted major fragments based on the known fragmentation of iodoethane.

Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, IR, and Mass Spectra for

a liquid sample such as Iodoethane-1,1-d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

Iodoethane-1,1-d2 sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm) and cap

Pipette and pipette tips
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Vortex mixer

Procedure:

Sample Preparation:

Dissolve approximately 5-20 mg of Iodoethane-1,1-d2 in 0.6-0.7 mL of a suitable

deuterated solvent directly in a clean, dry vial.[1][2]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[3] The final volume

in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about

4-5 cm.[3]

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is

centered in the RF coil.

Place the sample in the NMR spectrometer's autosampler or manually insert it into the

magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of

scans, pulse width, and relaxation delay.

Acquire the spectra.

Data Processing:

Apply Fourier transformation to the raw data.
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Phase the spectra and perform baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the liquid sample.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for

liquid samples.[4][5]

Materials:

Iodoethane-1,1-d2 sample

FTIR spectrometer with an ATR accessory

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of Iodoethane-1,1-d2 onto the center of the ATR crystal.

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.
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Cleaning:

Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.[6]

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Electron Ionization (EI) is a standard method for volatile, small molecules.[7]

Materials:

Iodoethane-1,1-d2 sample

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

Sample Introduction:

Inject a small amount of a dilute solution of Iodoethane-1,1-d2 in a volatile solvent (e.g.,

dichloromethane or ether) into the GC.

The GC will separate the sample from the solvent and introduce it into the mass

spectrometer's ion source.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[7][8] This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection:
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The separated ions are detected, and a mass spectrum is generated, which is a plot of ion

intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

predicted fragmentation pathway for Iodoethane-1,1-d2.

Caption: General workflow for the spectroscopic analysis of Iodoethane-1,1-d2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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